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molecular formula C12H14F3NO B8368708 N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide

N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide

Cat. No. B8368708
M. Wt: 245.24 g/mol
InChI Key: DIZJTYMXWFDBDN-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

To a solution of 4.0 g (16.3 mM) of N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide in ethanol (30 ml) was added 1.23 g (32.5 mM) of sodium borohydride at room temperature and the mixture was stirred at the prevailing temperature for 15 hours. This reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide crude (3-phenylpropan-1-yl)methylamine (2.5 g) as light-yellow oil. A solution of 2.6 g (<16.3 mM) of this (3-phenylpropan-1-yl)methylamine, 4.81 g (17.9 mM) of N-(3-bromopropyl)phthalimide, and 3.0 ml (21.5 mM) of triethylamine was refluxed for 20 hours. The solvent was then distilled off under reduced pressure and the residue was diluted with water and extracted with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over MgSO4, and purified by column chromatography (methanol-ethyl acetate 20%) to provide the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C(=O)C(F)(F)F.[BH4-].[Na+]>C(O)C.O>[C:12]1([CH2:11][CH2:10][CH2:9][NH:2][CH3:1])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)CCCC1=CC=CC=C1
Name
Quantity
1.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the prevailing temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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